
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a chlorobenzyl group with a pentafluoroethyloxy-ethylamine moiety
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace functional groups.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.
Palladium Catalysts: These facilitate cross-coupling reactions.
Halides (e.g., Chlorides): Used as starting materials.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s reactivity makes it valuable in catalytic processes.
Functional Group Transformations: Researchers explore its use in modifying other molecules.
Drug Discovery: It may serve as a scaffold for potential drug candidates.
Bioconjugation: Its functional groups can be utilized for attaching biomolecules.
Materials Science: Applications in polymers, coatings, and materials.
Fine Chemicals: Used as intermediates in chemical synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time
Properties
Molecular Formula |
C11H11ClF5NO |
|---|---|
Molecular Weight |
303.65 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


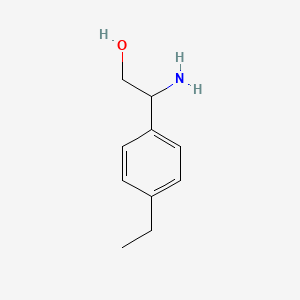
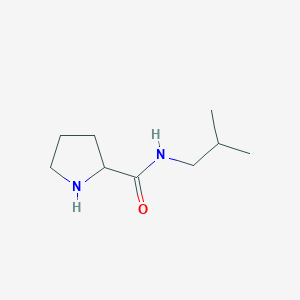

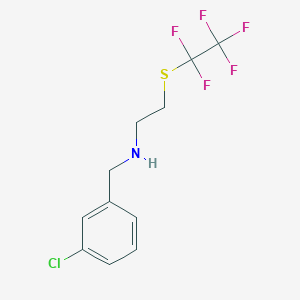

![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)


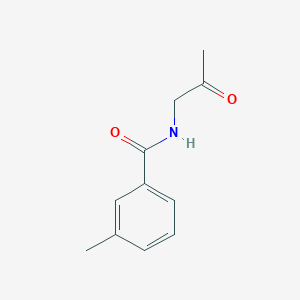
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

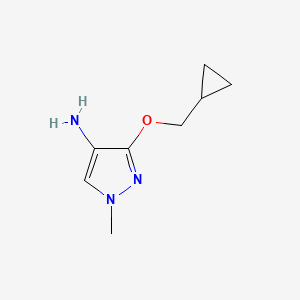
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
